

molecular geometry of gaseous zinc iodide

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An In-depth Technical Guide to the Molecular Geometry of Gaseous Zinc Iodide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc iodide (ZnI₂) is an inorganic compound that serves as a valuable model for studying the structural chemistry of metal halides. While its solid-state structure is characterized by a complex tetragonal crystal lattice with tetrahedrally coordinated zinc centers, its molecular geometry in the gaseous phase is markedly different.[1][2] This guide provides a comprehensive overview of the molecular geometry of gaseous zinc iodide, focusing on its theoretical prediction, experimental determination, and the associated methodologies. Understanding the intrinsic structure of individual ZnI₂ molecules, free from intermolecular forces present in the solid state, is crucial for fundamental chemical research and computational modeling.

Theoretical Prediction and Electronic Structure

The geometry of gaseous zinc iodide can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The zinc atom has two valence electrons, and in ZnI₂, it forms single bonds with two iodine atoms. With two bonding pairs and no lone pairs of electrons on the central zinc atom, VSEPR theory predicts a linear arrangement to minimize electron pair repulsion.[1] This results in an I-Zn-I bond angle of 180°.

The electronic configuration of the zinc center in the +2 oxidation state is [Ar]3d¹o, while each iodine atom is in the -1 oxidation state with a configuration of [Kr]5s²5p6.[1] The bonding



involves the overlap of zinc's sp hybrid orbitals with the 5p orbitals of the iodine atoms to form two sigma (σ) bonds.[1]

Experimentally Determined Molecular Geometry

The molecular structure of gaseous ZnI₂ has been determined experimentally, confirming the predictions of VSEPR theory. In the gas phase, the molecule is linear with a Zinc-Iodine (Zn-I) bond length of 238 picometers (pm).[1][2] This data is primarily obtained through gas-phase electron diffraction (GED).

Data Presentation: Molecular Parameters

The quantitative data for the molecular geometry of gaseous zinc iodide is summarized in the table below.

Parameter	Symbol	Value	Experimental Method
Zinc-Iodine Bond Length	r(Zn-I)	238 pm[1][2]	Gas-Phase Electron Diffraction
Iodine-Zinc-Iodine Bond Angle	∠(I-Zn-I)	180°	Gas-Phase Electron Diffraction
Molecular Geometry	Linear[1][2]	Gas-Phase Electron Diffraction	

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, where they are free from the influence of intermolecular forces found in liquids and solids.[1] The following is a detailed methodology for the determination of the molecular structure of zinc iodide using GED, based on established general protocols.[1][2]

Objective: To determine the internuclear distances (bond lengths) and geometry of zinc iodide molecules in the gas phase.



Methodology:

- Sample Preparation and Vaporization:
 - Anhydrous solid zinc iodide is placed in a sample holder connected to a nozzle system within the diffraction apparatus.
 - The sample is heated under high vacuum (typically 10⁻⁷ mbar) to its sublimation point (melting point: 446 °C).[2] This generates a stream of gaseous ZnI₂ molecules.

Electron Beam Generation:

An electron gun generates a high-energy, monochromatic beam of electrons. The
electrons are accelerated by a potential of several thousand volts (kV), resulting in a
wavelength on the order of picometers, which is comparable to molecular bond lengths.[2]

Diffraction Process:

- The focused electron beam is directed to intersect the effusing jet of gaseous Znl₂ molecules at a right angle.
- The electrons are scattered by the electrostatic potential of the atoms within the randomly oriented gas molecules. This scattering creates an interference pattern.

Detection:

- The scattered electrons travel a set distance to a detector, which is often a photographic plate or a modern CCD-based detector.
- The interference of the scattered electron waves produces a pattern of concentric rings on the detector. The intensity of these rings varies as a function of the scattering angle.

Data Collection and Analysis:

- The intensity of the diffraction pattern is measured as a function of the scattering angle.
- The total scattering intensity is composed of atomic scattering (a smooth, decaying background) and molecular scattering (an oscillating signal).



- The molecular scattering component, which contains the structural information, is isolated by subtracting the atomic scattering background.
- A Fourier transform is applied to the molecular scattering data to generate a radial distribution curve (RDC).
- The peaks on the RDC correspond to the internuclear distances within the molecule. For ZnI₂, the primary peak will correspond to the Zn-I bond distance, and another peak at approximately twice this distance will correspond to the I-I distance.
- By fitting a theoretical model of the molecular geometry to the experimental data, precise values for bond lengths and angles are determined. For ZnI₂, the I-I distance being exactly twice the Zn-I distance confirms the linear geometry.

Visualizations

Molecular Geometry of Gaseous Znl₂

The following diagram illustrates the linear geometry of a single zinc iodide molecule in the gas phase.

Caption: Linear geometry of gaseous zinc iodide (Znl₂).

Experimental Workflow for Gas-Phase Electron Diffraction

This diagram outlines the key stages of determining molecular structure using the gas-phase electron diffraction technique.





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Caption: Workflow for molecular structure determination via Gas-Phase Electron Diffraction.

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